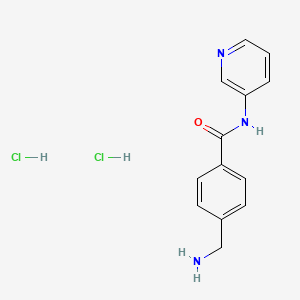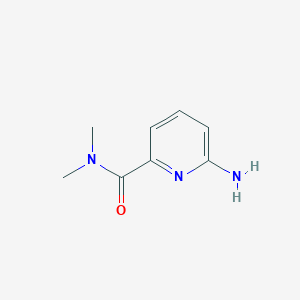![molecular formula C8H16ClN B1525944 1-Azaspiro[3.5]nonane hydrochloride CAS No. 1354949-35-1](/img/structure/B1525944.png)
1-Azaspiro[3.5]nonane hydrochloride
Descripción general
Descripción
Molecular Structure Analysis
The molecular weight of 1-oxa-7-azaspiro[3.5]nonane hydrochloride, a related compound, is 163.65 . The IUPAC name is 1-oxa-7-azaspiro[3.5]nonane hydrochloride . The InChI code is 1S/C7H13NO.ClH/c1-4-8-5-2-7(1)3-6-9-7;/h8H,1-6H2;1H .Physical And Chemical Properties Analysis
1-Azaspiro[3.5]nonane hydrochloride is a colorless to white crystalline powder, soluble in water. The storage temperature is room temperature .Aplicaciones Científicas De Investigación
Enantiomer Separation and Absolute Configuration
1-Azaspiro[4.4]nonane-2,6-dione is synthesized from cyclopentanone and has been resolved into enantiomers via chiral acetals. This process underlines its utility in stereochemical studies, contributing to the development of enantiomerically pure compounds. Cephlotaxine and its enantiomers have been obtained from these resolved forms, highlighting its role in producing bioactive molecules (Nagasaka et al., 1997).
Anticonvulsant Activity and Structure-Activity Analysis
The anticonvulsant properties of 1-Azaspiro[4.4]nonane derivatives have been extensively studied. For example, N-(benzyloxy)-2-azaspiro[4.4]nonane-1,3-dione analogs show significant activity against electroshock-induced seizures. These findings suggest the compound's framework is promising for developing new anticonvulsant drugs. Detailed structure-activity relationship (SAR) analysis and physicochemical properties correlation offer insights into optimizing anticonvulsant efficacy (Farrar et al., 1993).
Synthesis and Bioactive Natural Product Structures
The 1-azaspiro[4.4]nonane ring system is central to several bioactive natural products, such as cephalotaxine and its derivatives with antileukemic activity. This structure's synthesis and its role as a template for constructing synthetic receptors and enzyme inhibitors underscore its versatility in medicinal chemistry and drug design (El Bialy et al., 2005).
Selective Receptor Antagonism
Compounds like BMY 7378, featuring the azaspiro[4.5]decane structure, act as selective antagonists for specific adrenoceptor subtypes, illustrating the compound's potential in developing targeted therapies for conditions influenced by these receptors. This specificity enhances the understanding of receptor functions and aids in designing drugs with fewer side effects (Goetz et al., 1995).
Diversity-Oriented Synthesis and Drug Discovery
Azaspirocycles, including those incorporating the 1-Azaspiro[4.4]nonane structure, are synthesized through innovative methods, yielding compounds significant for chemistry-driven drug discovery. These spirocyclic frameworks serve as versatile scaffolds for generating pharmacologically relevant molecules (Wipf et al., 2004).
Anticancer Activity
Derivatives of 1-thia-azaspiro[4.5]decane exhibit promising anticancer activities against various cell lines, including HepG-2, PC-3, and HCT116. The synthesis of these compounds and their bioactivity testing highlight the potential of 1-Azaspiro[4.4]nonane derivatives in oncology research (Flefel et al., 2017).
Safety and Hazards
The safety data sheet for a related compound, 7-Oxa-2-azaspiro[3.5]nonane hydrochloride, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye/face protection .
Direcciones Futuras
Mecanismo De Acción
Target of Action
1-Azaspiro[3.5]nonane hydrochloride is a synthetic organic compound that belongs to the class of spirocyclic secondary amines. It has been identified as a potential inhibitor of the enzyme fatty acid amide hydrolase (FAAH) . FAAH is an integral membrane protein that breaks down endocannabinoids, fatty acid amides with neurotransmitter properties in the brain .
Mode of Action
The compound interacts with FAAH by binding to its active site, thereby inhibiting the enzyme’s activity . This inhibition prevents the breakdown of endocannabinoids, leading to an increase in their levels . The elevated endocannabinoid levels can then bind to cannabinoid receptors in the brain, triggering various physiological responses .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the endocannabinoid signaling pathway . By inhibiting FAAH, the compound increases the concentration of endocannabinoids, which are key signaling molecules in this pathway . The endocannabinoids can then interact with cannabinoid receptors, influencing various downstream effects such as pain sensation, mood, and memory .
Result of Action
The inhibition of FAAH by this compound leads to an increase in endocannabinoid levels . This can result in enhanced signaling through cannabinoid receptors, which may have various effects at the molecular and cellular levels, depending on the specific physiological context . These effects could potentially include changes in pain sensation, mood, and memory .
Análisis Bioquímico
Biochemical Properties
1-Azaspiro[3.5]nonane hydrochloride plays a significant role in biochemical reactions, particularly in the study of spirocyclic compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme over-expressed in cancer cell lines . The interaction with NQO1 involves binding to the His194 residue, which enhances the reduction of benzimidazolequinone and imidazobenzimidazolequinone substrates . This interaction highlights the potential of this compound in cancer research and drug development.
Cellular Effects
This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with NQO1 can lead to changes in the redox state of cells, impacting cell signaling pathways that are sensitive to oxidative stress . Additionally, the compound’s ability to modulate enzyme activity can result in alterations in gene expression and metabolic flux, further influencing cellular function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific residues in enzymes such as NQO1, leading to enhanced enzymatic activity . This binding interaction is crucial for its role in reducing quinone substrates, which can subsequently affect cellular redox balance and gene expression. Furthermore, this compound may inhibit or activate other enzymes, contributing to its diverse biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time The compound’s stability and degradation are important factors to consider. In vitro and in vivo studies have indicated that prolonged exposure to this compound can lead to sustained changes in cellular metabolism and gene expression, highlighting the need for careful monitoring in experimental setups.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzymatic activity and improved cellular function . At higher doses, toxic or adverse effects may be observed, including disruptions in cellular metabolism and oxidative stress . These threshold effects underscore the importance of optimizing dosage levels to achieve desired outcomes while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Its interaction with NQO1, for example, plays a role in the reduction of quinone substrates, impacting the cellular redox state . Additionally, the compound may influence other metabolic pathways by modulating enzyme activity and metabolite levels. Understanding these interactions is crucial for elucidating the compound’s overall impact on cellular metabolism.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within the cell . This localization is essential for its interaction with enzymes and other biomolecules, influencing its overall biochemical effects.
Propiedades
IUPAC Name |
1-azaspiro[3.5]nonane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c1-2-4-8(5-3-1)6-7-9-8;/h9H,1-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWATQMKTRHHTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354949-35-1 | |
| Record name | 1-azaspiro[3.5]nonane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[4-(Methylsulfanyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B1525869.png)

![tert-butyl N-{2-azabicyclo[2.2.1]heptan-7-yl}carbamate](/img/structure/B1525871.png)


![1-[(1-Aminopropan-2-YL)oxy]-3-fluorobenzene](/img/structure/B1525874.png)
![(Heptan-4-yl)({8-methyl-8-azabicyclo[3.2.1]octan-3-yl}methyl)amine](/img/structure/B1525875.png)

![N-[2-(pyridin-2-yl)ethyl]cyclopropanamine](/img/structure/B1525878.png)


